Cas no 2138102-68-6 (Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate)
Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-1143506
- 2138102-68-6
- methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate
- Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate
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- Inchi: 1S/C13H21N5O3/c1-20-8-5-15-13-16-10(12(19)21-2)9-11(17-13)18-6-3-14-4-7-18/h9,14H,3-8H2,1-2H3,(H,15,16,17)
- InChI Key: LWFUMICRKQRSKJ-UHFFFAOYSA-N
- SMILES: O(C)CCNC1=NC(C(=O)OC)=CC(=N1)N1CCNCC1
Computed Properties
- Exact Mass: 295.16443955g/mol
- Monoisotopic Mass: 295.16443955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 88.6Ų
Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143506-0.05g |
2138102-68-6 | 95% | 0.05g |
$888.0 | 2023-10-26 | ||
| Enamine | EN300-1143506-0.1g |
2138102-68-6 | 95% | 0.1g |
$930.0 | 2023-10-26 | ||
| Enamine | EN300-1143506-0.25g |
2138102-68-6 | 95% | 0.25g |
$972.0 | 2023-10-26 | ||
| Enamine | EN300-1143506-0.5g |
2138102-68-6 | 95% | 0.5g |
$1014.0 | 2023-10-26 | ||
| Enamine | EN300-1143506-1.0g |
2138102-68-6 | 1g |
$1057.0 | 2023-06-09 | |||
| Enamine | EN300-1143506-2.5g |
2138102-68-6 | 95% | 2.5g |
$2071.0 | 2023-10-26 | ||
| Enamine | EN300-1143506-5.0g |
2138102-68-6 | 5g |
$3065.0 | 2023-06-09 | |||
| Enamine | EN300-1143506-10.0g |
2138102-68-6 | 10g |
$4545.0 | 2023-06-09 | |||
| Enamine | EN300-1143506-1g |
2138102-68-6 | 95% | 1g |
$1057.0 | 2023-10-26 | ||
| Enamine | EN300-1143506-5g |
2138102-68-6 | 95% | 5g |
$3065.0 | 2023-10-26 |
Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate
Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate (CAS No. 2138102-68-6): A Comprehensive Overview
Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate, identified by its CAS number 2138102-68-6, is a compound of significant interest in the field of pharmaceutical research and development. This compound belongs to the pyrimidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 2-(2-methoxyethyl)amino and piperazin-1-yl substituents, contribute to its unique chemical properties and biological interactions.
The pyrimidine core of Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate is a well-established scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored for their pharmacological effects. The presence of the 2-(2-methoxyethyl)amino group introduces a polar, hydrophilic moiety that can enhance solubility and binding affinity, while the piperazin-1-yl group adds a secondary amine functionality, which is commonly found in bioactive molecules due to its ability to form hydrogen bonds and interact with biological receptors.
In recent years, there has been growing interest in the development of novel pyrimidine derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the areas of anticancer, antiviral, and anti-inflammatory treatments. The specific arrangement of functional groups in Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate makes it a valuable candidate for further investigation into its pharmacological properties.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, pyrimidine derivatives have been investigated for their ability to modulate kinases and other enzymes that play crucial roles in cancer progression. The structural features of Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate suggest that it may interact with such enzymes, potentially leading to the development of new treatment strategies.
The synthesis of Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the 2-(2-methoxyethyl)amino group typically involves nucleophilic substitution reactions, while the attachment of the piperazin-1-yl moiety often requires cyclization or condensation reactions. Advanced synthetic techniques, such as flow chemistry and automated synthesis platforms, can enhance the efficiency and reproducibility of these processes.
Evaluation of the pharmacological activity of Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit specific enzymes and interfere with signaling pathways relevant to various diseases. Additionally, preliminary in vivo studies suggest that this compound may exhibit therapeutic effects without significant toxicity. These findings make it an attractive candidate for further development into a clinical drug.
The potential applications of Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yloxy)-pyrimidine -carboxylic acid are broad and span multiple therapeutic areas. Its structural similarity to known bioactive molecules suggests that it may have applications in treating not only cancer but also infectious diseases and inflammatory conditions. The versatility of this compound lies in its ability to be modified further to enhance its pharmacological profile and target specific disease mechanisms.
The future direction of research on Methyl 2-[ ( ₂ - methox y eth y l ) a m i n o ] - ₆ - ( p i p e r az i n - ₁ - y l ) p y r i m i d i n e -₄ - carboxylic acid will likely focus on optimizing its chemical structure for improved efficacy and reduced side effects. This may involve modifying the substituents on the pyrimidine ring or exploring novel synthetic routes to achieve higher yields. Furthermore, Investigating its mechanism of action will provide valuable insights into how it interacts with biological targets and how these interactions can be exploited for therapeutic benefit.
In conclusion, Methyl ₂-[ (₂ - meth oxy eth y l ) am i no ] -₆ - ( p i pe r azin -₁ - y l ) p y rim id ine -₄ - carboxylic acid (CAS No. 2138102686 ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with preliminary evidence of its biological activity , make it an exciting candidate for further investigation . As research continues , this compound holds promise for contributing to the development of new treatments for various diseases . p >
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